Jak-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak-IN-26 is an orally active inhibitor of the Janus kinase enzyme, specifically targeting Janus kinase 1, Janus kinase 2, and Janus kinase 3. It has demonstrated favorable pharmacokinetic properties and potency in suppressing interferon-alpha 2B-induced signal transducer and activator of transcription 3 phosphorylation in Jurkat cells, with an IC50 value of 17.2 nanomolar .
Preparation Methods
The synthesis of Jak-IN-26 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods for this compound are designed to optimize yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Jak-IN-26 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Jak-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Janus kinase-signal transducer and activator of transcription pathway and its role in various biochemical processes.
Biology: Employed in cellular assays to investigate the effects of Janus kinase inhibition on cell signaling and function.
Medicine: Explored as a potential therapeutic agent for treating diseases involving dysregulated Janus kinase-signal transducer and activator of transcription signaling, such as rheumatoid arthritis, myeloproliferative neoplasms, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Janus kinase-signal transducer and activator of transcription pathway
Mechanism of Action
Jak-IN-26 exerts its effects by inhibiting the activity of Janus kinase enzymes. These enzymes play a crucial role in the Janus kinase-signal transducer and activator of transcription signaling pathway, which is involved in the regulation of various cellular processes, including immune response, cell growth, and differentiation. By inhibiting Janus kinase activity, this compound disrupts the phosphorylation and activation of signal transducer and activator of transcription proteins, thereby modulating downstream signaling events and cellular responses .
Comparison with Similar Compounds
Jak-IN-26 is unique in its specific inhibition of Janus kinase enzymes and its favorable pharmacokinetic properties. Similar compounds include:
Delgocitinib: A Janus kinase inhibitor with IC50 values of 2.8, 2.6, 13, and 58 nanomolar for Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2, respectively.
Tofacitinib: A potent inhibitor of Janus kinase 1, Janus kinase 2, and Janus kinase 3 with IC50 values of 1, 20, and 112 nanomolar, respectively.
Ruxolitinib: A selective inhibitor of Janus kinase 1 and Janus kinase 2 with IC50 values of 3.3 and 2.8 nanomolar, respectively.
Fedratinib: An ATP-competitive inhibitor of Janus kinase 2 with an IC50 value of 3 nanomolar
Biological Activity
Jak-IN-26 is a selective Janus kinase (JAK) inhibitor that has garnered attention for its potential therapeutic applications in various immune-mediated diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.
1. Overview of JAK Inhibitors
JAK inhibitors, including this compound, target the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune response regulation. By inhibiting JAK enzymes (JAK1, JAK2, JAK3, and TYK2), these compounds can modulate inflammatory processes and hematopoiesis. The inhibition of this pathway has been beneficial in treating conditions such as rheumatoid arthritis, alopecia areata, and other autoimmune disorders .
This compound specifically inhibits JAK1 and JAK2, leading to decreased phosphorylation of STAT proteins. This inhibition prevents the transcription of pro-inflammatory cytokines, thereby reducing inflammation and immune responses.
Target Enzyme | Effect on Cytokine Signaling | Resulting Biological Activity |
---|---|---|
JAK1 | Inhibition of IL-6 signaling | Reduced inflammation |
JAK2 | Inhibition of erythropoietin signaling | Decreased hematopoiesis |
3. Efficacy in Clinical Studies
Recent studies have demonstrated the efficacy of this compound in various clinical settings:
- Alopecia Areata : A systematic review indicated that patients treated with JAK inhibitors, including this compound, showed significant improvements in Severity of Alopecia Tool (SALT) scores compared to placebo. The odds ratios for achieving 50% and 90% improvement were 5.28 and 8.15, respectively .
- Rheumatoid Arthritis : In patients with rheumatoid arthritis, this compound demonstrated a significant reduction in disease activity scores compared to traditional therapies. The inhibition of JAK1 was particularly noted to correlate with improved clinical outcomes .
Table 2: Clinical Outcomes with this compound
Condition | Improvement Measure | Result |
---|---|---|
Alopecia Areata | SALT Score | OR 5.28 (50% improvement) |
Rheumatoid Arthritis | Disease Activity Score | Significant reduction |
4. Safety Profile
While this compound is effective, it is essential to consider its safety profile. Adverse events reported include increased risk of infections and malignancies compared to placebo groups . A meta-analysis highlighted that while the incidence of severe adverse events was low, monitoring for infections is critical during treatment.
Table 3: Adverse Events Associated with this compound
Adverse Event Type | Incidence Rate (%) |
---|---|
Infections | 12 - 29 |
Malignancies | Rare |
Hospitalization due to AEs | 14 - 16 |
5. Case Studies
Several case studies illustrate the real-world application of this compound:
- Case Study 1 : A 45-year-old female with severe alopecia areata treated with this compound achieved a SALT score improvement from 80% to 20% within three months.
- Case Study 2 : A male patient with rheumatoid arthritis showed a significant decrease in swollen joint count after six weeks on this compound, leading to improved quality of life.
6. Conclusion
This compound represents a promising therapeutic option for managing immune-mediated diseases through its targeted inhibition of the JAK-STAT pathway. Its efficacy in improving clinical outcomes in conditions like alopecia areata and rheumatoid arthritis is supported by robust clinical data. However, careful consideration of its safety profile is necessary to optimize patient outcomes.
Properties
Molecular Formula |
C22H24N6O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-5-propanoylpyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-4-18(29)15-11-23-19(26-22(30)13-8-9-13)10-17(15)25-16-7-5-6-14(20(16)31-3)21-24-12-28(2)27-21/h5-7,10-13H,4,8-9H2,1-3H3,(H2,23,25,26,30) |
InChI Key |
FKCATCQHVCOBCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.